molecular formula C17H24ClNO B8599921 3-Methoxy-morphanin hydrochloride CAS No. 36397-14-5

3-Methoxy-morphanin hydrochloride

Cat. No.: B8599921
CAS No.: 36397-14-5
M. Wt: 293.8 g/mol
InChI Key: IBNAJETZECTKHN-DYWKTHLTSA-N
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Description

3-Methoxy-morphanin hydrochloride is a chemical compound with the molecular formula C17H23NO · HCl. It is an analytical standard used primarily in drug analysis . This compound is a derivative of morphinan, which is a class of compounds known for their analgesic properties. This compound is known for its local anesthetic effects and is an inactive metabolite of both dextromethorphan and levomethorphan .

Preparation Methods

The preparation of 3-Methoxy-morphanin hydrochloride involves several synthetic routes. One method includes the N-benzylation reaction of dextromethorphan midbody with a benzylation reagent under alkaline conditions, followed by acid cyclization, O-methylation, and debenzylation reactions . The process is designed to ensure high purity and consistency with standard products.

Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. The use of high-purity reagents and controlled reaction environments is crucial to maintain the quality of the final product.

Chemical Reactions Analysis

3-Methoxy-morphanin hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Mechanism of Action

The mechanism of action of 3-Methoxy-morphanin hydrochloride involves its interaction with specific molecular targets and pathways. As a metabolite of dextromethorphan, it is metabolized by the liver enzyme CYP2D6 . Its local anesthetic effects are believed to result from its ability to block sodium channels, thereby inhibiting nerve signal transmission.

Comparison with Similar Compounds

3-Methoxy-morphanin hydrochloride can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific metabolic pathway and its local anesthetic effects, which distinguish it from other morphinan derivatives.

Properties

CAS No.

36397-14-5

Molecular Formula

C17H24ClNO

Molecular Weight

293.8 g/mol

IUPAC Name

(1R,9R,10R)-4-methoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene;hydrochloride

InChI

InChI=1S/C17H23NO.ClH/c1-19-13-6-5-12-10-16-14-4-2-3-7-17(14,8-9-18-16)15(12)11-13;/h5-6,11,14,16,18H,2-4,7-10H2,1H3;1H/t14-,16+,17+;/m0./s1

InChI Key

IBNAJETZECTKHN-DYWKTHLTSA-N

Isomeric SMILES

COC1=CC2=C(C[C@@H]3[C@H]4[C@@]2(CCCC4)CCN3)C=C1.Cl

Canonical SMILES

COC1=CC2=C(CC3C4C2(CCCC4)CCN3)C=C1.Cl

Origin of Product

United States

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